molecular formula C6H8O4P B1507974 Hexanedioate;lead(2+) CAS No. 20641-90-1

Hexanedioate;lead(2+)

Cat. No.: B1507974
CAS No.: 20641-90-1
M. Wt: 351 g/mol
InChI Key: SGDZCVOHXFLTPM-UHFFFAOYSA-L
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Description

It is a member of the hydrochlorofluorocarbon family, which are man-made compounds known for their applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanedioate;lead(2+) involves the reaction of ethane with chlorine and fluorine under controlled conditions. The reaction typically occurs in the presence of a catalyst at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of Hexanedioate;lead(2+) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Hexanedioate;lead(2+) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various chlorofluorocarbon derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.

    Substitution: The chlorine and fluorine atoms in Hexanedioate;lead(2+) can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various chlorofluorocarbon derivatives, hydrocarbons, and halogenated compounds.

Scientific Research Applications

Hexanedioate;lead(2+) has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of foams, refrigerants, and as a blowing agent

Mechanism of Action

The mechanism of action of Hexanedioate;lead(2+) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function. The pathways involved include the modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-1-fluoroethane
  • 1,1,1-Trichloro-2,2,2-trifluoroethane
  • Chlorodifluoromethane

Uniqueness

Hexanedioate;lead(2+) is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

hexanedioate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.Pb/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDZCVOHXFLTPM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724986
Record name hexanedioate;lead(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20641-90-1
Record name hexanedioate;lead(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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